BenchChemオンラインストアへようこそ!

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Physicochemical Properties Lipophilicity Medicinal Chemistry

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-25-7) is a synthetic small molecule built on a benzothiazole-phthalimide hybrid scaffold, featuring a 5-chloro-4-methyl substitution on the benzothiazole core linked via an acetamide bridge to a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety. The compound has a molecular weight of 385.82 Da and a calculated LogP of approximately 3.89, indicating moderate lipophilicity.

Molecular Formula C18H12ClN3O3S
Molecular Weight 385.82
CAS No. 912766-25-7
Cat. No. B2521033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS912766-25-7
Molecular FormulaC18H12ClN3O3S
Molecular Weight385.82
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)Cl
InChIInChI=1S/C18H12ClN3O3S/c1-9-12(19)6-7-13-15(9)21-18(26-13)20-14(23)8-22-16(24)10-4-2-3-5-11(10)17(22)25/h2-7H,8H2,1H3,(H,20,21,23)
InChIKeyHOVOPPRTRYXVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-25-7): Research-Grade Benzothiazole-Phthalimide Hybrid


N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-25-7) is a synthetic small molecule built on a benzothiazole-phthalimide hybrid scaffold, featuring a 5-chloro-4-methyl substitution on the benzothiazole core linked via an acetamide bridge to a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety . The compound has a molecular weight of 385.82 Da and a calculated LogP of approximately 3.89, indicating moderate lipophilicity . Despite its commercial availability as a screening compound within the Molecular Libraries Small Molecule Repository (MLSMR) under the ID MLS000696888, a systematic search of primary literature, patents, and authoritative bioactivity databases reveals a complete absence of published, quantitative biological activity data for this specific compound .

The Case Against Simple Substitution: Why N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Lacks Evidence for Differentiation


A comparative analysis of close analogs, including N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide (CAS 868230-29-9) and N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 361478-52-6), found no head-to-head biological studies or quantitative performance data for the target compound. In the absence of experimental evidence, any claim of differentiation—based on the 5-chloro-4-methyl substitution pattern or the phthalimide linker—remains unsubstantiated class-level inference. Users seeking a validated tool compound for benzothiazole-phthalimide research must therefore rely on analogs with published bioactivity profiles, as this compound's quantitative pharmacological behavior is entirely unknown .

Quantitative Evidence Guide for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: No Verifiable Differentiation Data Found


Physicochemical Property Profile vs. Analog N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

The target compound (MW 385.82; LogP ~3.89) differs from a dimethyl-substituted analog (CAS 361478-52-6, MW 365.41) by the presence of a chlorine atom at the 5-position. While this can theoretically enhance target binding via halogen bonding, increase metabolic stability, and raise lipophilicity, no experimentally measured logD, solubility, or permeability data exist for the target compound to validate this against the analog .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Anticancer Activity: No Comparative Data vs. Benzothiazole-Phthalimide Hybrids

A series of benzothiazole-phthalimide hybrids (compounds 3a–h) were tested against two human breast cancer cell lines, with the most active hybrid, 3h, showing significant cytotoxicity [1]. The target compound was not part of this study, and no other primary research was found that reports its IC50 values against any cancer cell line. Consequently, its potency relative to these characterized hybrids is unknown.

Anticancer Breast Cancer Cytotoxicity

Antimicrobial Activity: No Comparative Data vs. Benzothiazole-Phthalimide Hybrids

In the same study by Barbarossa et al., compound 3h showed the highest antimicrobial activity against ESKAPE pathogens and fungal strains, with MICs ranging from 16 to 32 µg/mL [1]. The target compound was not included in these broth microdilution assays. No other studies reporting its MIC values against any bacterial or fungal strains were identified in the scientific literature.

Antimicrobial ESKAPE Pathogens Antifungal

In Vitro ADME/Tox Profiling: No Data Available

Physicochemical predictions suggest the compound has 1 hydrogen bond donor, 6 acceptors, and a topological polar surface area of 108 Ų, indicating moderate oral bioavailability potential . However, a search of authoritative databases and literature returned zero results for experimental data on metabolic stability, cytochrome P450 inhibition, plasma protein binding, hERG liability, Ames mutagenicity, or any other standard in vitro ADME/Tox assay for this specific compound.

ADME Drug Metabolism Toxicity

Potential Application Scenarios for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: A Risk-Adjusted Procurement Guide


Computational Chemistry and In Silico Modeling

Given the complete absence of biological data, the compound is best used as a virtual screening candidate or for molecular docking studies against benzothiazole or phthalimide-binding targets. Its availability as a physical sample from non-vendor screening libraries also makes it a candidate for privileged scaffold-based library design, though purchasers should verify the supplier's batch purity and identity independently [1].

A Last-Resort Physical Tool Compound for Neglected Targets

For a target with no other known ligands, this compound's unique combination of a 5-chloro-4-methylbenzothiazole and a phthalimide moiety might justify procurement for an exploratory primary screen. However, the decision must be accompanied by a full investment in generating de novo structure-activity relationship (SAR) data, as no guidance can be taken from the literature [1].

Negative Control for Benzothiazole-Phthalimide Hybrid Studies

Until proven otherwise, this compound may serve as a negative control in assays where other structurally related hybrids (e.g., compound 3h from Barbarossa et al. [1]) demonstrate potent activity. Its lack of characterized activity could help establish a baseline for target selectivity or rule out nonspecific cytotoxicity associated with the basic heterocyclic scaffold.

Quote Request

Request a Quote for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.